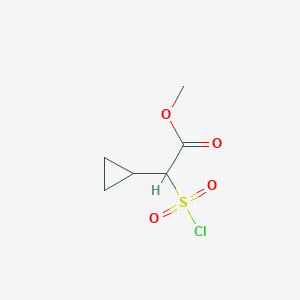
Methyl 2-chlorosulfonyl-2-cyclopropylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chlorosulfonyl-2-cyclopropylacetate is an organic compound with the molecular formula C₆H₉ClO₄S It is a derivative of cyclopropane, featuring a chlorosulfonyl group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-chlorosulfonyl-2-cyclopropylacetate can be synthesized through a multi-step process. One common method involves the reaction of cyclopropylacetic acid with thionyl chloride to form cyclopropylacetyl chloride. This intermediate is then reacted with methanol to produce methyl 2-cyclopropylacetate. Finally, the chlorosulfonyl group is introduced by reacting methyl 2-cyclopropylacetate with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
Methyl 2-chlorosulfonyl-2-cyclopropylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form methyl 2-cyclopropylacetate by using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclopropylacetic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, typically under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Sulfonamides or sulfonates.
Reduction: Methyl 2-cyclopropylacetate.
Hydrolysis: Cyclopropylacetic acid and methanol.
科学研究应用
Methyl 2-chlorosulfonyl-2-cyclopropylacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of novel materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of methyl 2-chlorosulfonyl-2-cyclopropylacetate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules or other chemical entities.
相似化合物的比较
Methyl 2-chlorosulfonyl-2-cyclopropylacetate can be compared with other similar compounds, such as:
Methyl 2-chlorosulfonylacetate: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive.
Cyclopropylsulfonyl chloride: Does not have the ester group, which limits its applications in esterification reactions.
Methyl 2-cyclopropylacetate: Lacks the chlorosulfonyl group, making it less reactive towards nucleophiles.
The uniqueness of this compound lies in its combination of the cyclopropyl ring, chlorosulfonyl group, and ester functionality, which provides a versatile platform for various chemical transformations and applications.
属性
IUPAC Name |
methyl 2-chlorosulfonyl-2-cyclopropylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)5(4-2-3-4)12(7,9)10/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBMBSUHMRKOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














